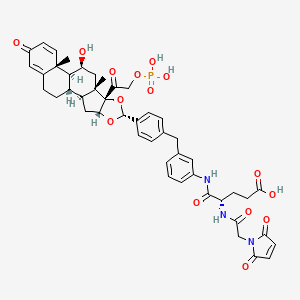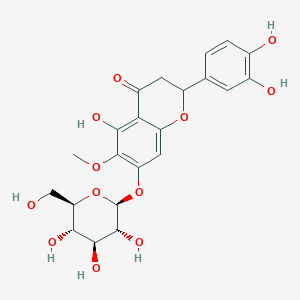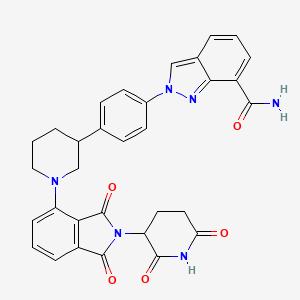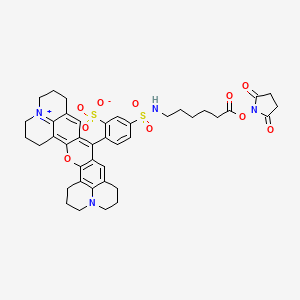![molecular formula C30H36N2O2 B12370073 6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate](/img/structure/B12370073.png)
6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate is a compound known for its applications in the field of fluorescent dyes. It is a derivative of indole, a structure that is widely recognized for its diverse biological and clinical applications.
Métodos De Preparación
The synthesis of 6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate typically involves the reaction of indole derivatives with hexanoic acid under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter its structure, leading to different derivatives.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts.
Aplicaciones Científicas De Investigación
6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Fluorescent Labeling: It is used as a fluorescent dye for labeling biomolecules, such as proteins, peptides, and nucleic acids.
Imaging: It is used in imaging techniques to visualize biological processes.
Diagnostics: It is used in diagnostic assays to detect specific biomolecules.
Mecanismo De Acción
The mechanism by which this compound exerts its effects involves its ability to bind to specific molecular targets. The fluorescent properties of the compound allow it to be used in imaging and diagnostic applications. The molecular pathways involved include the interaction of the compound with specific biomolecules, leading to the emission of fluorescence.
Comparación Con Compuestos Similares
Similar compounds to 6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate include other indole derivatives and fluorescent dyes such as Cy3 NHS ester, Alexa Fluor 546, and DyLight 549. These compounds share similar fluorescent properties but differ in their specific chemical structures and applications. The uniqueness of this compound lies in its specific structure, which provides distinct fluorescent characteristics.
Propiedades
Fórmula molecular |
C30H36N2O2 |
|---|---|
Peso molecular |
456.6 g/mol |
Nombre IUPAC |
6-[(2E)-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethylindol-1-ium-2-yl)prop-2-enylidene]indol-1-yl]hexanoate |
InChI |
InChI=1S/C30H36N2O2/c1-29(2)22-14-8-10-16-24(22)31(5)26(29)18-13-19-27-30(3,4)23-15-9-11-17-25(23)32(27)21-12-6-7-20-28(33)34/h8-11,13-19H,6-7,12,20-21H2,1-5H3 |
Clave InChI |
IHSIYGGLCITSPM-UHFFFAOYSA-N |
SMILES isomérico |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/3\C(C4=CC=CC=C4N3CCCCCC(=O)[O-])(C)C)C)C |
SMILES canónico |
CC1(C2=CC=CC=C2[N+](=C1C=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)[O-])(C)C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-5-[[2-[[(2S)-1-[[(2S)-1-[4-[4-[[(2R)-6-amino-1-[(3S)-3-aminopyrrolidin-1-yl]-1-oxohexan-2-yl]carbamoyl]piperidine-1-carbonyl]anilino]-3,3-dimethyl-1-oxobutan-2-yl]amino]-1-oxo-3-pyridin-4-ylpropan-2-yl]amino]-2-oxoethyl]amino]-2-[[4-chloro-3-(trifluoromethyl)phenyl]sulfonylamino]-5-oxopentanoic acid](/img/structure/B12369998.png)
![(1R,2S)-N-[4-(2,6-dimethoxyphenyl)-5-(6-methylpyridin-2-yl)-1,2,4-triazol-3-yl]-1-(5-methylpyrimidin-2-yl)-1-oxidanyl-propane-2-sulfonamide](/img/structure/B12370001.png)



![N-[(6-chloro-1H-benzimidazol-2-yl)methyl]-2-(4-fluorophenyl)-N-methyl-2-piperidin-1-ylacetamide](/img/structure/B12370013.png)
![[2-[[4-[(2-Chloro-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B12370019.png)

![5-chloro-N-[3-cyclopropyl-5-[[(3S,5R)-3,5-dimethylpiperazin-1-yl]methyl]phenyl]-4-(6-methyl-1H-indol-3-yl)pyrimidin-2-amine;hydrate](/img/structure/B12370030.png)




